9N-Trityl Guanine
Overview
Description
9N-Trityl Guanine is a protected guanine . It has a molecular formula of C24H19N5O and a molecular weight of 393.44 .
Molecular Structure Analysis
The molecular structure of this compound consists of 24 carbon atoms, 19 hydrogen atoms, 5 nitrogen atoms, and 1 oxygen atom . Unfortunately, the specific structural details are not provided in the available resources.Scientific Research Applications
Redox Potential Modification : Research has focused on modifying the redox potential of guanine, which is crucial in applications like electrochemical DNA-based biosensors. Substituting elements like Ag on guanine, specifically at the 9-position, successfully reduces its redox potential, a desirable outcome for certain applications (Pakiari, Dehghanpisheh, & Haghighi, 2015).
Inhibition of Purine Nucleoside Phosphorylase : 9N-substituted guanine derivatives have been studied as inhibitors of purine nucleoside phosphorylase, an enzyme involved in purine metabolism. This research is significant for developing drugs targeting various conditions related to purine metabolism (Halazy, Ehrhard, & Danzin, 1991).
Antiherpes Activity : Specific derivatives of 9N-substituted guanine have shown promise in inhibiting the replication of herpes simplex viruses. This research is important for developing new antiviral therapies (Larsson et al., 1983).
Radiosynthesis for PET Imaging : 9N-Trityl guanine derivatives have been used in the synthesis of radiolabeled compounds for PET imaging, particularly in gene therapy and viral infection studies. This application is crucial for non-invasive monitoring of therapeutic processes (Ponde, Dence, Schuster, & Welch, 2004).
DNA Interaction Studies : Research has explored the interaction of platinum(II) with guanine, particularly at the N1 and N7,N1 positions. This is significant for understanding DNA cross-linking mechanisms, which are vital in the field of medicinal chemistry (Frommer et al., 1992).
Photoinduced Nonadiabatic Dynamics Studies : Studies on the photoinduced nonadiabatic dynamics of guanine provide insights into the electronic relaxation processes in nucleobases, crucial for understanding DNA damage and repair mechanisms (Lan, Fabiano, & Thiel, 2009).
Vibrational and Optical Properties Analysis : Investigations into the vibrational and optical properties of 9N-substituted guanine molecules enhance understanding of their physical and chemical characteristics, which is valuable in material science and molecular electronics (Rajamani & Muthu, 2013).
Mechanism of Action
Target of Action
9N-Trityl Guanine is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA . The primary targets of guanine-based purines (GBPs) are heteromeric and monomeric G proteins, which are intracellularly modulated .
Mode of Action
Guanine-based purines, including guanine itself, have been shown to exert neuromodulatory effects in the central nervous system . These effects are thought to be mediated through interactions with membrane proteins in glutamatergic and adenosinergic systems .
Biochemical Pathways
Guanine-based purines are involved in several biochemical pathways. Guanosine, a guanine derivative, is hydrolyzed by purine nucleoside phosphorylase (PNP) to generate the purine base guanine . This process is part of the purine salvage pathway, which recycles purines from degraded nucleic acids .
Result of Action
Guanine and its derivatives have been shown to have neurotrophic and neuroprotective effects . They have been demonstrated to reduce seizures and pain, stabilize mood disorder behavior, and protect against diseases associated with aging, such as ischemia or Parkinson’s and Alzheimer’s diseases .
Biochemical Analysis
Biochemical Properties
Guanine-based purines are known to play key roles in cell metabolism and in several models of neurodegenerative disorders .
Cellular Effects
Guanine-based nucleotides, such as guanosine-5′-triphosphate (GTP), serve as important regulatory factors for development and diverse cellular functions such as differentiation, metabolism, proliferation, and survival in multiple tissues .
Molecular Mechanism
Guanine nucleotides are known to play pivotal roles in regulating numerous cellular functions such as energy transfer, genetic translation, and microtubule dynamic instability .
Metabolic Pathways
Guanine nucleotides are known to be involved in numerous metabolic pathways .
Subcellular Localization
Rna localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms .
Properties
IUPAC Name |
2-amino-9-trityl-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O/c25-23-27-21-20(22(30)28-23)26-16-29(21)24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H3,25,27,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRZNDHSBUBJNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573856 | |
Record name | 2-Amino-9-(triphenylmethyl)-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374678-33-8 | |
Record name | 2-Amino-9-(triphenylmethyl)-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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